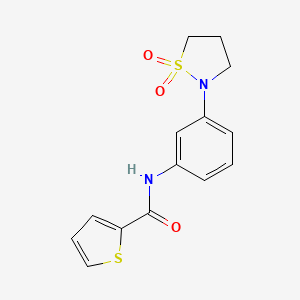

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)thiophene-2-carboxamide, commonly known as DTG, is a compound that belongs to the class of thiazolidinedione derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including neurological disorders, cancer, and diabetes. DTG has shown promising results in preclinical studies, and its mechanism of action and biochemical effects have been extensively investigated.

Scientific Research Applications

Anticancer Activity

Thiazolidine derivatives, including the compound , have been found to exhibit anticancer properties . They can potentially be used in the development of new anticancer drugs.

Anticonvulsant Activity

Thiazolidine derivatives have also shown anticonvulsant activity . This suggests potential applications in the treatment of epilepsy and other seizure disorders.

Antimicrobial Activity

These compounds have demonstrated antimicrobial properties, indicating their potential use in combating various bacterial and fungal infections .

Anti-inflammatory Activity

Thiazolidine derivatives have anti-inflammatory properties . They could be used in the development of drugs for treating conditions like arthritis and other inflammatory diseases.

Neuroprotective Activity

The neuroprotective activity of thiazolidine derivatives suggests their potential use in the treatment of neurodegenerative disorders such as Alzheimer’s and Parkinson’s disease .

Antioxidant Activity

These compounds have shown antioxidant activity , which could be beneficial in the prevention of diseases caused by oxidative stress, such as heart disease and cancer.

Drug Design

Thiazolidine derivatives are used in probe design , which is a crucial step in drug discovery and development. They can be used to study the interaction between a drug and its target, helping in the design of more effective drugs.

Green Chemistry

Thiazolidine derivatives have been synthesized using various green chemistry approaches . This not only improves their selectivity, purity, and product yield but also makes the synthesis process more environmentally friendly.

Mechanism of Action

Target of Action

Compounds with a similar thiazolidine structure have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound may interact with a variety of targets, depending on the specific context.

Mode of Action

Thiazolidine derivatives, which share a similar structure, are known to interact with their targets in a variety of ways, leading to changes in cellular processes .

Biochemical Pathways

Given the diverse biological activities of similar thiazolidine derivatives, it is likely that this compound affects multiple pathways, leading to a range of downstream effects .

Result of Action

Similar thiazolidine derivatives have been found to exhibit a range of biological activities, suggesting that this compound may have diverse effects at the molecular and cellular levels .

properties

IUPAC Name |

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S2/c17-14(13-6-2-8-20-13)15-11-4-1-5-12(10-11)16-7-3-9-21(16,18)19/h1-2,4-6,8,10H,3,7,9H2,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMRCKCFKGVUOPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((E)-{[4-(1-adamantyl)phenyl]imino}methyl)-6-bromo-4-nitrophenol](/img/structure/B2389553.png)

![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-propylpentan-1-one](/img/structure/B2389558.png)

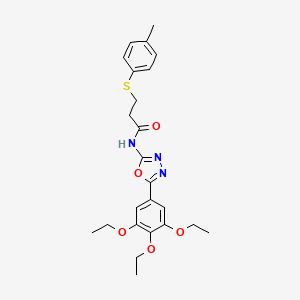

![N-benzyl-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2389560.png)

![2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl 2-chloropyridine-3-carboxylate](/img/structure/B2389561.png)

![N-(3-chlorophenyl)-N-(2-fluorobenzyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2389562.png)

![(1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ylmethyl)amine dihydrochloride](/img/no-structure.png)

![N-[(4-Chloro-2-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2389571.png)

![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-diethoxybenzamide](/img/structure/B2389573.png)